Erythrinin F chemical structure and properties
Erythrinin F chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrinin F is a naturally occurring isoflavonoid that has been isolated from the twigs of Erythrina arborescens. As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical and spectroscopic properties of Erythrinin F. It also summarizes the known biological activities of related compounds from the Erythrina genus, suggesting potential areas of investigation for Erythrinin F. This document is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound.
Chemical Structure and Properties
Erythrinin F is an isoflavonoid characterized by a C-2 hydroxyl group and a unique dihydrofuro[3,2-g]chromen-5-one core. Its structure has been elucidated through extensive spectroscopic analysis.
Chemical Structure
The systematic IUPAC name for Erythrinin F is 4-hydroxy-6-(4-hydroxyphenyl)-2-(1-hydroxy-1-methylethyl)-2,3-dihydrofuro[3,2-g]chromen-5-one. The chemical structure is depicted in Figure 1.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of Erythrinin F, such as melting point, boiling point, and solubility, are not extensively reported in the current literature. However, some key properties have been determined and are summarized in Table 1.
Table 1: Physicochemical Properties of Erythrinin F
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₇ | [1] |
| Molecular Weight | 370.4 g/mol | [1] |
| Appearance | Yellow amorphous powder | Wang et al., 2013 |
| CAS Number | 1616592-60-9 | [1] |
| SMILES | CC(C)(C1C(C2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O | [1] |
Spectroscopic Data
The structural elucidation of Erythrinin F was primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key spectroscopic data are presented in Tables 2, 3, and 4.
Table 2: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for Erythrinin F
| Ion | Calculated m/z | Found m/z |
| [M + H]⁺ | 371.1125 | 371.1122 |
Data from Wang et al., 2013.
Table 3: ¹H-NMR Spectroscopic Data for Erythrinin F (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 8.08 | s | |
| 6' | 7.28 | d | 8.6 |
| 2' | 7.28 | d | 8.6 |
| 3' | 6.80 | d | 8.6 |
| 5' | 6.80 | d | 8.6 |
| 9 | 6.47 | s | |
| 1'' | 4.88 | d | 8.9 |
| 2'' | 3.32 | d | 8.9 |
| 4''-CH₃ | 1.32 | s | |
| 5''-CH₃ | 1.22 | s |
Data from Wang et al., 2013.
Table 4: ¹³C-NMR Spectroscopic Data for Erythrinin F (125 MHz, CD₃OD)
| Position | δC (ppm) |
| 2 | 155.6 |
| 3 | 123.1 |
| 4 | 181.9 |
| 4a | 106.3 |
| 5 | 164.2 |
| 6 | 115.3 |
| 7 | 159.0 |
| 8 | 104.9 |
| 9 | 95.1 |
| 9a | 160.0 |
| 1' | 124.2 |
| 2', 6' | 131.2 |
| 3', 5' | 116.3 |
| 4' | 158.7 |
| 1'' | 92.4 |
| 2'' | 47.9 |
| 3'' | 73.1 |
| 4'' | 26.1 |
| 5'' | 24.1 |
Data from Wang et al., 2013.
Biological Activities and Potential Therapeutic Applications
While specific biological activity data for Erythrinin F is limited, the broader class of isoflavonoids from the Erythrina genus is known to possess a range of pharmacological properties. These activities provide a strong rationale for the investigation of Erythrinin F's therapeutic potential.
Antimicrobial Activity
Flavonoids and isoflavonoids from various Erythrina species have demonstrated significant antibacterial, antifungal, and antiviral activities.[2][3][4] For instance, erysubin F, a structurally related compound, has shown antimycobacterial activity.[5] Given the prevalence of antimicrobial properties within this class of compounds, Erythrinin F is a candidate for screening against a panel of pathogenic microbes.
Anti-inflammatory and Antioxidant Activity
Many flavonoids from the Erythrina genus exhibit potent anti-inflammatory and antioxidant effects.[6][7][8] These compounds can modulate inflammatory signaling pathways and scavenge free radicals, suggesting that Erythrinin F may also possess similar properties.[6] Investigation into its effects on inflammatory markers and oxidative stress is warranted.
Cytotoxic Activity
Several isoflavonoids isolated from Erythrina species have been shown to exhibit cytotoxic effects against various cancer cell lines.[9][10] This suggests that Erythrinin F could be a valuable lead compound in the development of novel anticancer agents.
Experimental Protocols
The following section details the experimental methodology for the isolation and structural elucidation of Erythrinin F, as described by Wang et al. (2013).
Isolation of Erythrinin F
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Plant Material: The twigs of Erythrina arborescens were collected and identified.
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Extraction: The air-dried and powdered twigs were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure.
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Fractionation: The crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
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Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica gel, followed by further separation using Sephadex LH-20 and preparative thin-layer chromatography to yield pure Erythrinin F.
Structural Elucidation
The structure of Erythrinin F was determined using the following spectroscopic techniques:
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Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact molecular weight and elemental composition.
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NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AVANCE-500 spectrometer to determine the proton and carbon framework of the molecule. 2D-NMR experiments (COSY, HSQC, and HMBC) were used to establish the connectivity of the atoms.
Signaling Pathways and Logical Relationships
Currently, there is no direct evidence in the published literature linking Erythrinin F to specific signaling pathways. However, based on the known activities of other isoflavonoids, several pathways are of interest for future investigation.
Potential Signaling Pathways for Investigation
The diagram below illustrates a hypothetical workflow for investigating the biological activity and potential signaling pathway modulation by Erythrinin F.
References
- 1. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Erythrina Genus: Bioactive Phytoconstituents with Potent Antiviral and Antimicrobial Activities [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of Erythrina Genus: Bioactive Phytoconstituents with Potent Antiviral and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of the chemical constituents of Erythrina stricta and Erythrina subumbrans PMID: 18087807 | MCE [medchemexpress.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Promising Antioxidant Activity of Erythrina Genus: An Alternative Treatment for Inflammatory Pain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
